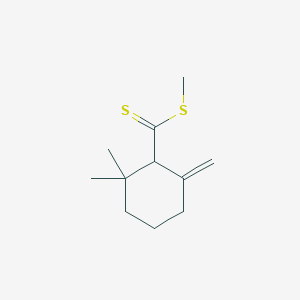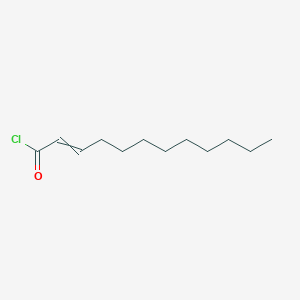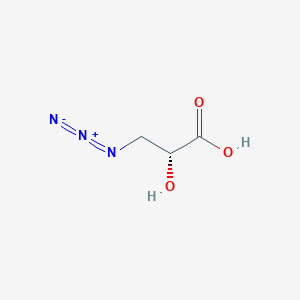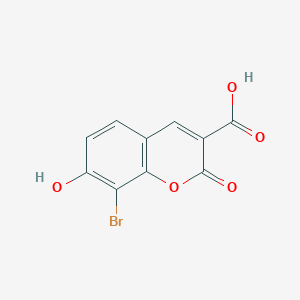![molecular formula C12H18O2 B14307014 Methyl [2-(prop-1-en-2-yl)cyclohexylidene]acetate CAS No. 110110-53-7](/img/structure/B14307014.png)
Methyl [2-(prop-1-en-2-yl)cyclohexylidene]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [2-(prop-1-en-2-yl)cyclohexylidene]acetate, also known as methyl perillate, is an organic compound with the molecular formula C11H16O2. It is a derivative of cyclohexene and is characterized by the presence of a methyl ester group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl [2-(prop-1-en-2-yl)cyclohexylidene]acetate can be synthesized through several methods. One common synthetic route involves the esterification of perillaldehyde with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the aldehyde to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may include steps such as distillation and purification to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl [2-(prop-1-en-2-yl)cyclohexylidene]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Wissenschaftliche Forschungsanwendungen
Methyl [2-(prop-1-en-2-yl)cyclohexylidene]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of methyl [2-(prop-1-en-2-yl)cyclohexylidene]acetate involves its interaction with various molecular targets. The compound can modulate enzyme activity and interact with cellular receptors, leading to changes in cellular signaling pathways. These interactions can result in various biological effects, such as antimicrobial activity and anti-inflammatory responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-(prop-1-en-2-yl)cyclohex-1-enecarboxylate: Similar in structure but differs in the position of the ester group.
2-Cyclohexen-1-one, 2-methyl-: Another related compound with a similar cyclohexene backbone.
2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, acetate: A stereoisomer with different functional groups.
Uniqueness
Methyl [2-(prop-1-en-2-yl)cyclohexylidene]acetate is unique due to its specific ester group positioning and its potential applications in various fields. Its distinct chemical properties make it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
110110-53-7 |
|---|---|
Molekularformel |
C12H18O2 |
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
methyl 2-(2-prop-1-en-2-ylcyclohexylidene)acetate |
InChI |
InChI=1S/C12H18O2/c1-9(2)11-7-5-4-6-10(11)8-12(13)14-3/h8,11H,1,4-7H2,2-3H3 |
InChI-Schlüssel |
RPLOOQNGLQOLPF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C1CCCCC1=CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


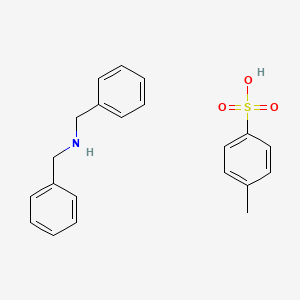
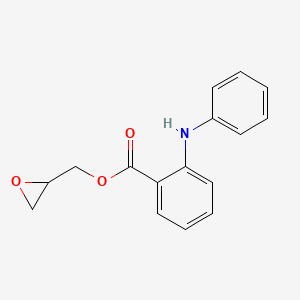
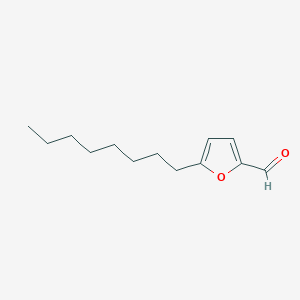
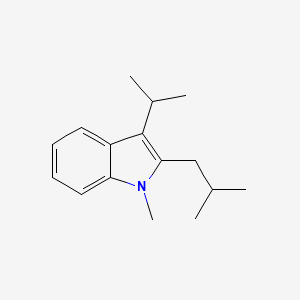

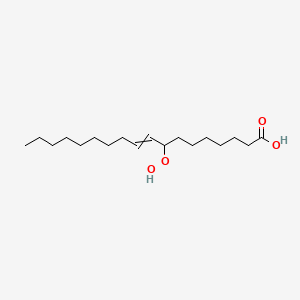

![1-Butanone, 1,3-diphenyl-3-[(trimethylsilyl)oxy]-](/img/structure/B14306978.png)
